6-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-16-7-8-20-19(13-16)17(14-21(24)25-20)15-22-9-11-23(12-10-22)18-5-3-2-4-6-18/h2-8,13-14H,9-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYFXMRAFAJLCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one typically involves the reaction of 6-methyl-4-chloromethylchromen-2-one with 4-phenylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one moiety to chroman-2-one.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the chromen-2-one ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of chroman-2-one derivatives.
Substitution: Formation of various substituted chromen-2-one derivatives.
Scientific Research Applications
Medicinal Chemistry
6-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one has been investigated for its potential as:
- Anticancer Agent : Studies have shown that derivatives of this compound exhibit significant inhibitory activity against cancer-related isoforms of carbonic anhydrases (hCA IX and hCA XII), which are implicated in tumor growth and metastasis. For instance, compounds derived from similar structures have demonstrated nanomolar potency against these targets, indicating a promising avenue for anticancer drug development .
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its interaction with various cellular processes suggests potential efficacy against a range of pathogens.
Neuropharmacology
The piperazine component may enhance the compound's ability to interact with neurotransmitter systems, suggesting applications in treating neurological disorders. Preliminary studies indicate that derivatives can act as selective inhibitors for monoamine oxidase (MAO), which is relevant for conditions such as depression and anxiety .
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its structural features facilitate various chemical reactions, including oxidation and substitution reactions, leading to the formation of new derivatives with potentially enhanced properties .
Case Studies
A number of studies have documented the efficacy of this compound and its derivatives:
Mechanism of Action
The mechanism of action of 6-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation. The piperazine moiety can enhance the compound’s ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Molecular Features
The table below summarizes key structural differences between the target compound and its analogs:
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl): Analog 1 and 3 feature chloro substituents, which may enhance metabolic stability but reduce solubility compared to the methyl group in the target compound . Core Modifications: Analog 4 replaces the 4-piperazinylmethyl group with a thiazolidinone, shifting activity toward antimicrobial applications .
Target Compound:
- GPCR Modulation : The 4-phenylpiperazine group is associated with agonism/antagonism at FPR1/FPR2 receptors, implicated in anti-inflammatory responses .
- Antimicrobial Potential: Coumarins with halogen substituents (e.g., Analog 1, 3) exhibit moderate antibacterial activity, as seen in studies of similar derivatives .
Analogs:
- Analog 1 (6-Chloro-4-methylpiperazine) : Chlorine at position 6 may enhance membrane permeability, as observed in antimicrobial screens of chloro-coumarins .
- Analog 2 (Benzylpiperidine) : The bulkier benzyl group could reduce blood-brain barrier penetration compared to phenylpiperazine .
- Analog 4 (Thiazolidinone): Demonstrated antimicrobial activity against Staphylococcus aureus and Candida albicans .
Biological Activity
6-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including potential applications in antimicrobial, anticancer, and anti-inflammatory therapies. The presence of a piperazine moiety enhances its bioactivity, making it a valuable subject for research.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its interactions with enzymes, cellular effects, and potential therapeutic applications.
1. Enzyme Inhibition
Research has indicated that this compound may inhibit key enzymes involved in various biological pathways. For instance, studies on similar chromen derivatives have shown their ability to inhibit carbonic anhydrases and cholinesterases, which are critical in neurological functions and disease states such as Alzheimer's disease .
2. Antimicrobial Activity
The compound exhibits promising antimicrobial properties. Preliminary studies suggest that it can affect bacterial cell membranes and inhibit growth, indicating potential as an antibacterial agent. The exact mechanism remains under investigation but may involve disruption of vital cellular processes.
3. Anticancer Properties
In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines. The mechanism appears to involve modulation of gene expression related to cell survival and proliferation pathways. This suggests its potential utility as a chemotherapeutic agent.
Case Studies
Several case studies have highlighted the biological activity of chromen derivatives:
- Antimicrobial Efficacy : A study evaluating the antimicrobial effects of chromen derivatives found that compounds similar to this compound exhibited significant inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Against Cancer Cells : Research focused on anticancer activities revealed that derivatives with similar structures were effective against breast and prostate cancer cell lines, demonstrating IC50 values in the low micromolar range .
- Neuroprotective Effects : Investigations into neuroprotective properties indicated that compounds containing the piperazine moiety could protect neuronal cells from oxidative stress and apoptosis, which is particularly relevant for neurodegenerative diseases .
Data Summary Table
Molecular Mechanism
The molecular mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific biomolecules through binding interactions that alter enzymatic activity or gene expression profiles.
Q & A
Basic: What are the key steps in synthesizing 6-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one, and how are reaction conditions optimized?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the chromen-2-one core via Pechmann condensation or Knoevenagel cyclization.
- Step 2 : Functionalization at the 4-position with a methyl group, followed by introduction of the 4-phenylpiperazine moiety via nucleophilic substitution or Mannich reaction.
- Optimization : Reaction conditions (temperature: 60–80°C; solvents: DMF or THF) are critical to minimize side reactions like over-alkylation. Purification via column chromatography and recrystallization ensures high yields (>70%) and purity (>95%) .
Basic: Which analytical techniques are essential for confirming the identity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity (e.g., characteristic peaks for the chromenone carbonyl at ~160 ppm and piperazine protons at δ 2.5–3.5).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 349.18).
- HPLC : Purity assessment (>98% by reversed-phase C18 column, acetonitrile/water gradient) .
Advanced: How can X-ray crystallography with SHELX software be applied to determine its crystal structure?
- Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K.
- Structure Solution : Use SHELXT for phase determination via intrinsic phasing.
- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding. Example: Bond lengths (C=O at 1.22 Å) and torsion angles (piperazine ring puckering) are analyzed.
- Validation : Mercury CSD visualizes voids and packing motifs. CIF files are deposited in the Cambridge Structural Database (CSD) .
Advanced: What strategies are used to resolve contradictions in biological activity data across studies?
- Dose-Response Curves : Replicate assays (e.g., IC₅₀ values in prostate cancer cell lines) under standardized conditions (e.g., 72-hour MTT assays).
- Target Validation : Use siRNA knockdown or CRISPR to confirm androgen receptor (AR) involvement in observed anti-cancer activity.
- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., 7-methoxy derivatives showing AR antagonism in PDB ID: 3V49 ) .
Advanced: How to design structure-activity relationship (SAR) studies focusing on the piperazine moiety?
- Modifications : Synthesize analogs with varied substituents (e.g., 4-ethylphenyl vs. 4-chlorophenyl) on the piperazine ring.
- Biological Testing : Compare binding affinities (e.g., AR ligand-binding domain assays) and pharmacokinetic profiles (logP, solubility).
- Computational Modeling : Molecular dynamics simulations (e.g., GROMACS) assess conformational stability of piperazine-chromenone interactions .
Advanced: What computational methods predict the pharmacokinetic properties of this compound?
- ADME Prediction : Tools like SwissADME calculate logP (estimated ~3.2), bioavailability scores, and CYP450 metabolism.
- Docking Studies : AutoDock Vina or Schrödinger Suite simulate binding to targets (e.g., AR with ΔG ≤ -8.5 kcal/mol).
- Toxicity Profiling : ProTox-II predicts hepatotoxicity risk based on structural alerts (e.g., chromenone-related quinone formation) .
Advanced: How to address challenges in crystallizing this compound for structural studies?
- Solvent Screening : Use vapor diffusion (e.g., ethanol/water mixtures) or slow evaporation (dichloromethane/hexane).
- Temperature Gradients : Gradual cooling from 40°C to 4°C promotes nucleation.
- Additives : Co-crystallization with PEG 4000 or ionic liquids improves crystal quality .
Advanced: What spectroscopic techniques elucidate electronic transitions in the chromenone core?
- UV-Vis Spectroscopy : π→π* transitions (λmax ~320 nm) and solvent polarity effects (hypsochromic shifts in polar solvents).
- Fluorescence Quenching : Study interactions with biomolecules (e.g., bovine serum albumin) via Stern-Volmer plots.
- TD-DFT Calculations : Gaussian 09 simulates electronic spectra correlated with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
